molecular formula C9H12Cl4N4 B1342868 Apraclonidine dihydrochloride CAS No. 73217-88-6

Apraclonidine dihydrochloride

Número de catálogo: B1342868
Número CAS: 73217-88-6
Peso molecular: 318 g/mol
Clave InChI: XLKICJXKWJUSPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of apraclonidine dihydrochloride involves the reaction of 2,6-dichloroaniline with imidazolidine under specific conditions . The industrial production method includes the following steps:

    Reaction of 2,6-dichloroaniline with imidazolidine: This reaction is carried out in the presence of a suitable solvent and catalyst.

    Purification: The product is purified using chromatographic techniques to obtain this compound with high purity.

    Crystallization: The purified compound is crystallized to obtain the final product.

Análisis De Reacciones Químicas

Apraclonidine dihydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Apraclonidine, also known under the brand name Iopidine, is a sympathomimetic drug primarily used in glaucoma therapy . It functions as an α2 adrenergic receptor agonist and a weak α1 adrenergic receptor agonist .

Clinical Applications

Glaucoma Treatment
Apraclonidine is indicated for short-term adjunctive treatment of glaucoma in patients on maximally tolerated medical therapy who need additional reduction of intraocular pressure (IOP) . These patients should be closely monitored, and treatment should be discontinued if IOP significantly rises . Apraclonidine can also decrease IOP in glaucoma patients by increasing trabecular outflow, similar to clonidine, but without the cardiovascular side effects .

Prevention and Treatment of Post-Surgical IOP Elevation
Topical apraclonidine is administered at a concentration of 1% to prevent and treat post-surgical intraocular pressure (IOP) elevation . Typically, one drop is administered one hour before laser eye surgery, and another drop is given after the procedure . Apraclonidine 1% is used prophylactically to prevent or reduce intraoperative and postoperative increase .

Diagnosis of Horner's Syndrome
Apraclonidine can be useful in diagnosing Horner's syndrome . In this syndrome, sympathetic innervation to the pupillary dilator muscle is lost, causing the affected pupil to become miotic and develop increased α1 receptors due to denervation . Apraclonidine's weak α1-adrenergic properties generate a super-normal dilatory response when applied to the denervated pupillary dilator muscle, reversing the anisocoria characteristic of Horner's syndrome .

Study on Short-Term Efficacy
A study aimed to determine if adding topical apraclonidine hydrochloride to eyes receiving maximal medical therapy could adequately decrease intraocular pressure, potentially postponing surgery . The study found that 60% of patients treated with apraclonidine maintained adequate IOP control and avoided surgery, compared to 32% of those treated with a placebo .

Dosage and Administration

Apraclonidine is available in the following dosage forms and strengths :

  • 0. 5% ophthalmic solution (eye drops)
  • 1% ophthalmic solution (eye drops)

Chemical Information

Actividad Biológica

Introduction

Apraclonidine dihydrochloride is an α2-adrenergic agonist primarily used in ophthalmology for the treatment of elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. Its biological activity is characterized by its ability to lower IOP through dual mechanisms: reducing aqueous humor production and increasing uveoscleral outflow. This article reviews the pharmacodynamics, clinical efficacy, case studies, and research findings related to this compound.

Pharmacodynamics

Apraclonidine acts mainly as a selective alpha-2 adrenergic receptor agonist, with some activity on alpha-1 receptors. It has been shown to significantly lower IOP while exhibiting minimal cardiovascular and pulmonary side effects. The drug's peak effect occurs approximately 2 hours post-administration, with a half-life of about 8 hours .

  • Reduction of Aqueous Humor Production : Apraclonidine constricts afferent ciliary process vessels, thereby decreasing the production of aqueous humor.
  • Increased Uveoscleral Outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, contributing to overall IOP reduction .

Dose-Response Studies

Multiple studies have evaluated the efficacy of apraclonidine in lowering IOP:

Concentration Mean IOP Reduction Percentage Reduction
0.125%4.0 mm Hg25.8%
0.25%7.6 mm Hg31.3%
0.5%8.7 mm Hg27%
1.0%6.5 mm Hg37.3%

These results indicate that both the 0.5% and 1% concentrations are effective in lowering IOP, with no significant difference between them in terms of efficacy .

Case Studies

  • Glaucoma Management : In a study involving patients on maximal medical therapy, apraclonidine added to treatment resulted in a significant number of patients maintaining adequate IOP control (60% vs. 32% for placebo) over a 90-day period .
  • Horner Syndrome Diagnosis : Apraclonidine has been used effectively in diagnosing Horner syndrome, where it induced mydriasis in affected eyes without affecting healthy ones. This was demonstrated in several pediatric cases where anisocoria was reversed following administration .

Adverse Effects

While apraclonidine is generally well-tolerated, some adverse effects have been reported:

  • Ocular Complications : Conjunctival hyperemia (12.8%) was the most common ocular side effect observed .
  • Systemic Effects : Dry mouth (4.7%) was noted as a frequent non-ocular issue .

Propiedades

IUPAC Name

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKICJXKWJUSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-88-6
Record name Apraclonidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APRACLONIDINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apraclonidine dihydrochloride
Reactant of Route 2
Apraclonidine dihydrochloride
Reactant of Route 3
Apraclonidine dihydrochloride
Reactant of Route 4
Apraclonidine dihydrochloride
Reactant of Route 5
Apraclonidine dihydrochloride
Reactant of Route 6
Apraclonidine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.